2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid
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Overview
Description
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a dimethylamino group, an ethoxymethyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group is attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Amino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Methylamino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Ethylamino)purin-9-yl]ethoxymethylphosphonic acid
Uniqueness
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
184350-32-1 |
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Molecular Formula |
C10H16N5O4P |
Molecular Weight |
301.24 g/mol |
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)3-4-19-7-20(16,17)18/h5-6H,3-4,7H2,1-2H3,(H2,16,17,18) |
InChI Key |
BENQZFBIVDMYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CCOCP(=O)(O)O |
Origin of Product |
United States |
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